2,2,3,3,4,4,5-Heptamethyl-5-(thiophen-2-yl)-1,2-oxasilolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,3,3,4,4,5-Heptamethyl-5-(thiophen-2-yl)-1,2-oxasilolane is an organosilicon compound characterized by the presence of a silicon atom bonded to oxygen and carbon atoms, with a thiophene ring attached. Organosilicon compounds are known for their unique chemical properties and applications in various fields, including materials science, pharmaceuticals, and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,3,4,4,5-Heptamethyl-5-(thiophen-2-yl)-1,2-oxasilolane typically involves the reaction of a thiophene derivative with a silicon-containing precursor under controlled conditions. Common synthetic routes may include:
Hydrosilylation: The addition of a silicon-hydrogen bond across a carbon-carbon double bond in the presence of a catalyst.
Grignard Reaction: The reaction of a Grignard reagent with a silicon-containing electrophile to form the desired organosilicon compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrosilylation or Grignard reactions, optimized for high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2,2,3,3,4,4,5-Heptamethyl-5-(thiophen-2-yl)-1,2-oxasilolane can undergo various chemical reactions, including:
Reduction: The removal of oxygen atoms or the addition of hydrogen atoms, often using reducing agents like lithium aluminum hydride.
Substitution: The replacement of one functional group with another, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or alkylating agents like alkyl halides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield silanols, while reduction could produce silanes.
Scientific Research Applications
Chemistry: Used as a precursor for the synthesis of more complex organosilicon compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of advanced materials, such as silicone-based polymers and coatings.
Mechanism of Action
The mechanism of action of 2,2,3,3,4,4,5-Heptamethyl-5-(thiophen-2-yl)-1,2-oxasilolane involves its interaction with molecular targets through its silicon-oxygen and silicon-carbon bonds. These interactions can influence various biochemical pathways and processes, depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Tetramethylsilane: A simpler organosilicon compound used as a reference standard in NMR spectroscopy.
Trimethylsilyl Chloride: A reactive organosilicon compound used in organic synthesis for introducing trimethylsilyl groups.
Hexamethyldisiloxane: A volatile organosilicon compound used as a solvent and in the production of silicone polymers.
Uniqueness
2,2,3,3,4,4,5-Heptamethyl-5-(thiophen-2-yl)-1,2-oxasilolane is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties
Properties
CAS No. |
88780-45-4 |
---|---|
Molecular Formula |
C14H24OSSi |
Molecular Weight |
268.49 g/mol |
IUPAC Name |
2,2,3,3,4,4,5-heptamethyl-5-thiophen-2-yloxasilolane |
InChI |
InChI=1S/C14H24OSSi/c1-12(2)13(3,4)17(6,7)15-14(12,5)11-9-8-10-16-11/h8-10H,1-7H3 |
InChI Key |
UKKLRWFKDXYIKY-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C([Si](OC1(C)C2=CC=CS2)(C)C)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.